3-Amino-6-ethylquinoline dihydrochloride
Description
3-Amino-6-ethylquinoline dihydrochloride is a quinoline derivative with an amino group at position 3 and an ethyl substituent at position 6, combined with two hydrochloric acid molecules to form a dihydrochloride salt. This modification enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
6-ethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-2-8-3-4-11-9(5-8)6-10(12)7-13-11;;/h3-7H,2,12H2,1H3;2*1H |
InChI Key |
DHCJSMKCADOEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2C=C1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-ethylquinoline dihydrochloride typically involves the following steps:
Starting Material: Ethylquinoline is used as the starting material.
Nitration: Ethylquinoline is nitrated to introduce the amino group at the 3-position.
Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoquinoline.
Ethylation: Ethylation of the 6-position of the quinoline ring is performed to introduce the ethyl group.
Formation of Dihydrochloride: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to maintain the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-ethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-Amino-6-ethylquinoline dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-ethylquinoline dihydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on quinoline backbone and substituents.
Key Observations :
- Substituent Position: Receptor affinity in quinoline derivatives is highly position-dependent. For example, a 7-chloro substituent showed 10-fold higher CB1 receptor binding than a 6-chloro analog. This suggests that the ethyl group at position 6 in this compound may influence activity differently compared to halogens or methyl groups.
- Salt Forms : Dihydrochloride salts (e.g., trientine dihydrochloride) are commonly used to improve solubility and bioavailability, a critical advantage for pharmaceutical applications.
Market and Regulatory Status
- Commercial Availability: Analogs like 3-Amino-6-fluoroquinoline dihydrochloride are marketed for R&D and industrial use, with suppliers like Chemlyte Solutions and BOC Sciences offering bulk quantities.
- Regulatory Landscape : Dihydrochloride salts (e.g., trientine dihydrochloride) are subject to strict pharmaceutical regulations, emphasizing purity and stability testing.
Biological Activity
3-Amino-6-ethylquinoline dihydrochloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C_10H_10Cl_2N
- Molecular Weight: Approximately 233.10 g/mol
- Functional Groups: Amino group (-NH₂) and ethyl group (-C₂H₅) attached to the quinoline ring.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity
- Antimalarial Properties
- Antioxidant Activity
-
Anticancer Potential
- Preliminary studies suggest that this compound may have anticancer properties. Its mechanism may involve the inhibition of specific enzymes involved in cancer cell proliferation .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition: Quinoline derivatives often act as inhibitors of critical enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
- Radical Scavenging: The antioxidant activity is attributed to the ability of the compound to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .
Case Studies and Research Findings
- Antimicrobial Efficacy Study
-
Antioxidant Activity Assessment
- The antioxidant capabilities were evaluated using the DPPH radical scavenging assay. The IC50 values for various quinoline derivatives were recorded, with lower values indicating higher activity. For example, a related compound showed an IC50 value of 843.5 ppm, highlighting the potential for antioxidant applications .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
